D-selenocysteine D-selenocysteine D-selenocysteine is a D-alpha-amino acid and a selenocysteine. It is a conjugate base of a D-selenocysteinium. It is a conjugate acid of a D-selenocysteinate(1-). It is an enantiomer of a L-selenocysteine.
Brand Name: Vulcanchem
CAS No.: 176300-66-6
VCID: VC21314081
InChI: InChI=1S/C3H6NO2Se/c4-2(1-7)3(5)6/h2H,1,4H2,(H,5,6)/t2-/m1/s1
SMILES: C(C(C(=O)O)N)[Se]
Molecular Formula: C3H6NO2Se
Molecular Weight: 167.06 g/mol

D-selenocysteine

CAS No.: 176300-66-6

Cat. No.: VC21314081

Molecular Formula: C3H6NO2Se

Molecular Weight: 167.06 g/mol

* For research use only. Not for human or veterinary use.

D-selenocysteine - 176300-66-6

Specification

CAS No. 176300-66-6
Molecular Formula C3H6NO2Se
Molecular Weight 167.06 g/mol
Standard InChI InChI=1S/C3H6NO2Se/c4-2(1-7)3(5)6/h2H,1,4H2,(H,5,6)/t2-/m1/s1
Standard InChI Key FDKWRPBBCBCIGA-UWTATZPHSA-N
Isomeric SMILES C([C@H](C(=O)O)N)[Se]
SMILES C(C(C(=O)O)N)[Se]
Canonical SMILES C(C(C(=O)O)N)[Se]

Introduction

Metabolism and Enzymatic Interactions

D-Selenocystine α,β-Lyase Activity

One of the most significant enzymes involved in D-selenocysteine metabolism is D-selenocystine α,β-lyase, identified in Clostridium sticklandii. This enzyme catalyzes the α,β-elimination of D-selenocystine (the oxidized dimeric form of D-selenocysteine) to produce pyruvate, ammonia, and elemental selenium . The enzymatic reaction represents a critical pathway for D-selenocysteine metabolism in certain bacterial species.

The D-selenocystine α,β-lyase purified from C. sticklandii has been characterized as having a molecular weight of approximately 74,000 daltons, consisting of two identical subunits of 35,000 daltons each . The enzyme requires pyridoxal 5'-phosphate (PLP) as a coenzyme for its catalytic activity . This dependency on PLP is consistent with the mechanism of other amino acid lyases that facilitate elimination reactions.

Replacement Reactions

Beyond its elimination activity, D-selenocystine α,β-lyase also catalyzes β-replacement reactions between D-selenocystine and various thiols, producing corresponding S-substituted D-cysteines . This replacement activity demonstrates the enzyme's versatility in selenium metabolism and its potential role in the interconversion of sulfur and selenium amino acids.

Selenols can also act as substituent donors in reactions with D-cystine, resulting in the formation of Se-substituted D-selenocysteines . These replacement reactions highlight the metabolic interconnections between sulfur and selenium biochemistry and suggest potential pathways for selenium cycling in biological systems.

Integration with Bacterial Selenium Metabolism

In bacterial systems, selenocysteine biosynthesis involves a complex machinery that includes specific enzymes and tRNA molecules. The formation of a ternary complex consisting of selenophosphate synthetase (SPS), selenocysteine synthase (SelA), and tRNA^Sec has been identified as necessary for selenoprotein synthesis .

While most research has focused on L-selenocysteine biosynthesis, these findings provide context for understanding how D-selenocysteine might be metabolized within bacterial systems. The metabolism of selenocysteine isomers is particularly important because selenium compounds can be highly toxic in cellular environments, necessitating controlled mechanisms for their processing and incorporation into proteins .

Research Applications and Future Directions

Current Research Applications

D-selenocysteine serves as a valuable tool in biochemical research, particularly in studies investigating selenium metabolism, enzyme stereoselectivity, and the development of selenium-based compounds. Its unique chemical properties and reactivity patterns make it useful for:

  • Probing enzyme mechanisms and substrate specificity

  • Investigating selenium cycling in biological systems

  • Studying stereochemical influences on selenium amino acid metabolism

  • Developing novel selenium-containing compounds with potential applications in medicinal chemistry

The identification and characterization of D-selenocystine α,β-lyase from C. sticklandii represents a significant advancement in understanding D-selenocysteine metabolism . This enzyme's ability to catalyze both elimination and replacement reactions provides insights into the potential metabolic fates of D-selenocysteine in bacterial systems.

Challenges in D-Selenocysteine Research

Several challenges exist in researching D-selenocysteine, including:

  • Limited natural abundance compared to L-selenocysteine

  • Chemical instability due to the reactive selenol group

  • Difficulty in distinguishing isomers in complex biological samples

  • Incomplete understanding of metabolic pathways involving D-selenocysteine

These challenges highlight the need for continued research and method development to better understand the biochemistry and potential functions of D-selenocysteine in biological systems.

Future Research Directions

Future investigations into D-selenocysteine could explore:

  • Comprehensive mapping of D-selenocysteine metabolism across different organisms

  • Identification of additional enzymes that specifically process D-selenocysteine

  • Potential roles in selenium detoxification or recycling pathways

  • Development of analytical methods for detecting and quantifying D-selenocysteine in biological samples

  • Exploration of potential applications in medicinal chemistry and biotechnology

Additionally, the formation of ternary complexes in selenocysteine biosynthesis, as observed with selenophosphate synthetase, selenocysteine synthase, and tRNA^Sec , suggests complex regulatory mechanisms in selenium metabolism that may also influence D-selenocysteine processing and utilization.

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